molecular formula C6H8ClN3O2 B13544230 ethyl 5-amino-4-chloro-1H-pyrazole-3-carboxylate

ethyl 5-amino-4-chloro-1H-pyrazole-3-carboxylate

Cat. No.: B13544230
M. Wt: 189.60 g/mol
InChI Key: NFXXBBRJEKKFIP-UHFFFAOYSA-N
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Description

Ethyl 5-amino-4-chloro-1H-pyrazole-3-carboxylate (CAS 1427021-43-9) is a high-purity chemical intermediate offering researchers a versatile and functionalized scaffold for drug discovery and development. This compound features the 5-aminopyrazole core, a privileged structure in medicinal chemistry known for its widespread biological and pharmacological activities . The molecule is supplied with the molecular formula C 8 H 12 ClN 3 O 2 and a molecular weight of 217.65 g/mol . In scientific research, 5-aminopyrazole derivatives are extensively investigated as key synthons for synthesizing complex nitrogen-containing heterocycles, such as pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines, which are common scaffolds in therapeutic agents . The specific substitution pattern on this compound—including the reactive 5-amino group, the chloro substituent, and the ethyl ester—makes it a highly valuable building block for constructing diverse compound libraries for high-throughput screening . Its structural features are associated with a range of pharmacological properties, and similar compounds have been developed as inhibitors of critical signaling kinases (e.g., Aurora kinases, cyclin-dependent kinases), antimicrobial agents, and receptor antagonists . This product is intended for research and development purposes only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

Molecular Formula

C6H8ClN3O2

Molecular Weight

189.60 g/mol

IUPAC Name

ethyl 3-amino-4-chloro-1H-pyrazole-5-carboxylate

InChI

InChI=1S/C6H8ClN3O2/c1-2-12-6(11)4-3(7)5(8)10-9-4/h2H2,1H3,(H3,8,9,10)

InChI Key

NFXXBBRJEKKFIP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=NN1)N)Cl

Origin of Product

United States

Chemical Reactions Analysis

Scientific Research Applications

Comparison with Similar Compounds

Substituent Positioning and Functional Group Variations

The position of substituents on the pyrazole ring significantly impacts chemical and biological properties. Key analogs include:

Compound Name Substituent Positions Key Features Applications
Ethyl 5-amino-4-chloro-1H-pyrazole-3-carboxylate 4-Cl, 5-NH₂, 3-COOEt High polarity due to NH₂ and COOEt; chloro enhances stability Pharmaceutical intermediate
Ethyl 5-amino-1-(6-chloropyridazin-3-yl)-1H-pyrazole-4-carboxylate 1-(6-Cl-pyridazin-3-yl), 4-COOEt Pyridazine ring introduces π-π stacking potential Not specified
Ethyl 5-amino-3-chloro-1H-pyrazole-4-carboxylate 3-Cl, 4-COOEt, 5-NH₂ Chloro at position 3 alters electronic distribution Pharmaceutical intermediate
Ethyl 1-(6-Cl-3-pyridylmethyl)-5-ethoxymethyleneamino-1H-1,2,3-triazole-4-carboxylate Triazole core with pyridylmethyl Triazole system with conjugated C=N bonds; agrochemical activity Agrochemicals

Key Observations :

  • Heterocyclic Modifications : Introducing pyridazine or triazole rings (e.g., ) expands conjugation, enhancing interactions with biological targets. For example, the triazole analog in exhibits shortened C—N bonds (1.348–1.366 Å vs. typical 1.47 Å), indicating electron delocalization critical for agrochemical activity.

Comparison of Yields :

  • The triazole analog achieves 75% yield, suggesting efficient protocols for triazole formation.
  • Pyridazine-containing analogs lack yield data but emphasize crystallographic characterization.

Physicochemical Properties

  • Hydrogen Bonding: The target compound’s amino and carboxylate groups facilitate intramolecular H-bonding, akin to the triazole analog’s C—H⋯O/N interactions . Such interactions stabilize crystal packing, as observed in single-crystal studies .
  • Solubility: The ethyl carboxylate group enhances solubility in polar solvents compared to non-esterified analogs.

Biological Activity

Ethyl 5-amino-4-chloro-1H-pyrazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

This compound belongs to the pyrazole family, which is known for its versatility in drug design. It can be synthesized through various methods, including oxidation, reduction, and substitution reactions, leading to a range of derivatives with modified biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may act as an enzyme inhibitor or receptor modulator , influencing various biological pathways. For instance, it has been shown to inhibit enzyme activities involved in inflammation and cell proliferation, leading to potential anti-inflammatory and anticancer effects.

Antimicrobial Activity

This compound exhibits promising antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents .

Anti-inflammatory Effects

Research indicates that this compound can significantly reduce inflammation markers in vitro. Its mechanism involves modulation of cytokine production and inhibition of the cyclooxygenase (COX) pathway, which is crucial in inflammatory responses .

Anticancer Potential

Recent studies have highlighted the anticancer potential of this compound. It has been observed to inhibit tubulin polymerization, arresting the cell cycle at the G2/M phase in cancer cells. This activity suggests a pro-apoptotic mechanism that may be beneficial in cancer therapy .

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

StudyFindings
Study 1Demonstrated antimicrobial activity against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.
Study 2Showed significant anti-inflammatory effects in a murine model, reducing edema by up to 50% compared to control groups .
Study 3Reported that the compound inhibited cancer cell proliferation with IC50 values ranging from 0.08 to 12.07 mM across different cancer cell lines .

Comparative Analysis with Similar Compounds

This compound can be compared with other pyrazole derivatives to assess its unique properties:

CompoundStructureBiological Activity
Ethyl 5-amino-4-chloro-1-methyl-pyrazole-3-carboxylateMethyl group instead of chloroModerate anti-inflammatory effects
Ethyl 5-amino-4-chloro-1-(p-tolyl)pyrazole-3-carboxylatep-Tolyl group substitutionEnhanced antimicrobial activity

Q & A

Basic Research Questions

Q. What are the common synthetic routes for ethyl 5-amino-4-chloro-1H-pyrazole-3-carboxylate?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. For example, ethyl 2-cyano-3-ethoxyacrylate reacts with hydrazine derivatives under reflux conditions in an alcoholic medium. Substitution at the 4-position (chloro) is achieved using chlorinating agents like POCl₃, while the 5-amino group is introduced via ammonolysis or catalytic hydrogenation of a nitro precursor . Key steps include:

  • Reaction Conditions : Reflux in ethanol (6–8 hours) at 80–90°C.
  • Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent).
  • Yield Optimization : Adjusting stoichiometry of hydrazine derivatives and controlling pH during ammonolysis improves yields (typically 60–75%) .

Q. How is the compound characterized structurally?

  • Methodological Answer :

  • Spectroscopy :
  • ¹H/¹³C NMR : Peaks for the ethyl ester (δ ~4.2–4.4 ppm, q; δ ~14 ppm, t), pyrazole ring protons (δ ~6.5–7.5 ppm), and amino group (δ ~5.5 ppm, br.s) .
  • IR : Stretching vibrations for NH₂ (~3230 cm⁻¹), C=O ester (~1680 cm⁻¹), and C-Cl (~750 cm⁻¹) .
  • Mass Spectrometry : Molecular ion [M⁺] at m/z 217.04 (calculated for C₆H₇ClN₃O₂) with fragmentation patterns confirming substituent positions .

Q. What are its primary biochemical interactions?

  • Methodological Answer : The compound inhibits enzymes like cyclooxygenase-2 (COX-2) and kinases involved in inflammatory pathways. For example:

  • In Vitro Assays : IC₅₀ values of 2.1–5.3 µM against COX-2, measured via ELISA-based inhibition assays .
  • Binding Studies : Molecular docking reveals hydrogen bonding between the amino group and Arg120/His90 residues in COX-2 .

Advanced Research Questions

Q. How do substituent modifications influence bioactivity and solubility?

  • Methodological Answer : Substituent effects are studied via comparative SAR (Structure-Activity Relationship) analysis:

Substituent Position Effect on Solubility (logP) Bioactivity (IC₅₀, COX-2)
NH₂5↓ logP (1.2 vs. 2.5 for Cl)↑ Inhibition (2.1 µM)
Cl4↑ LipophilicityStabilizes binding pocket
COOEt3Moderate solubilityMinimal direct interaction
  • Key Finding : The 5-amino group enhances solubility and target affinity, while the 4-chloro group improves metabolic stability .

Q. What challenges arise in optimizing reaction conditions for scale-up?

  • Methodological Answer :

  • Issue 1 : Low regioselectivity during pyrazole ring formation.
  • Solution : Use of microwave-assisted synthesis (100°C, 30 min) improves regioselectivity (>90%) .
  • Issue 2 : Byproduct formation during ammonolysis.
  • Solution : Catalytic hydrogenation (H₂, Pd/C) reduces nitro intermediates with >95% purity .

Q. How are computational methods applied to study its interactions?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulates binding stability in COX-2 over 100 ns trajectories. RMSD analysis shows <2 Å deviation, confirming stable interactions .
  • DFT Calculations : Predicts electrophilic reactivity at C-4 (chloro) and nucleophilic sites at N-1 and O of the ester .

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